molecular formula C8H7ClN4 B15277569 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine

Cat. No.: B15277569
M. Wt: 194.62 g/mol
InChI Key: VRABDAQYUIUJIU-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a pyrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazine and pyrazole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution of the chloro group by the pyrazolyl group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Cyclization: Catalysts like palladium or copper in the presence of suitable ligands.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The pyrazine and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The chloro group can also play a role in modulating the compound’s reactivity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1H-pyrazol-1-yl)pyrazine: Lacks the methyl group on the pyrazole ring.

    3-(4-Methyl-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.

    2-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyrazine: Contains a bromo group instead of a chloro group.

Uniqueness

2-Chloro-3-(4-methyl-1H-pyrazol-1-yl)pyrazine is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of pyrazine and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-3-(4-methylpyrazol-1-yl)pyrazine

InChI

InChI=1S/C8H7ClN4/c1-6-4-12-13(5-6)8-7(9)10-2-3-11-8/h2-5H,1H3

InChI Key

VRABDAQYUIUJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=NC=CN=C2Cl

Origin of Product

United States

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